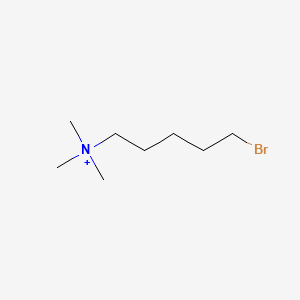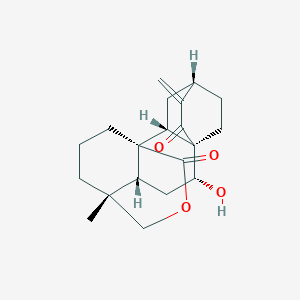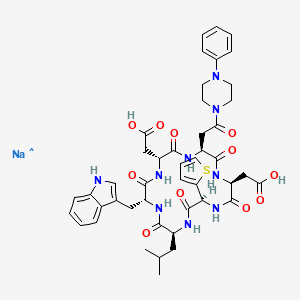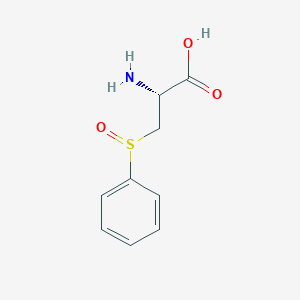
Cyclohexane-1,2,3,4,5,6-hexol;2-(3-fluoro-4-phenylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,3,4,5,6-hexol can be synthesized from inositol hexaphosphate through hydrolysis followed by neutralization with lime milk . The synthetic route for 2-(3-fluoro-4-phenylphenyl)propanoic acid typically involves the fluorination of a phenylpropanoic acid derivative under controlled conditions.
Industrial Production Methods: For industrial production, cyclohexane-1,2,3,4,5,6-hexol is often isolated from natural sources such as corn . The production of 2-(3-fluoro-4-phenylphenyl)propanoic acid may involve large-scale chemical synthesis using specialized equipment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclohexane-1,2,3,4,5,6-hexol can lead to the formation of inositol phosphates, which are important in cellular signaling .
Scientific Research Applications
Cyclohexane-1,2,3,4,5,6-hexol has numerous applications in scientific research. It plays a crucial role in signal transduction, osmoregulation, and lipid metabolism . Additionally, it has potential therapeutic applications in treating conditions related to insulin resistance, polycystic ovary syndrome, and mental health disorders . 2-(3-fluoro-4-phenylphenyl)propanoic acid is studied for its potential use in medicinal chemistry and drug development.
Mechanism of Action
Cyclohexane-1,2,3,4,5,6-hexol exerts its effects by participating in various biochemical pathways. It increases insulin sensitivity, which helps improve ovarian function and reduce hyperandrogenism . The molecular targets and pathways involved include insulin signaling and lipid metabolism .
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol is unique due to its six hydroxyl groups and its role in various physiological processes. Similar compounds include other stereoisomers of inositol, such as myo-inositol and neo-inositol . These compounds share similar structures but differ in the spatial arrangement of their hydroxyl groups, leading to different biological activities .
Properties
Molecular Formula |
C21H25FO8 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol;2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2.C6H12O6/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-10H,1H3,(H,17,18);1-12H |
InChI Key |
XXWQLQXGYRVJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O.C1(C(C(C(C(C1O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[b]pyrrol-4-yl)-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837514.png)

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate](/img/structure/B10837527.png)
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B10837528.png)
![(7Z)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837534.png)

![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)
![(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)

![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{[(4-methylphenyl)methyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10837570.png)

![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)

![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)
